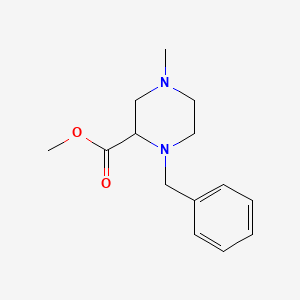

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate

Vue d'ensemble

Description

“Methyl 1-benzyl-4-methylpiperazine-2-carboxylate” is a compound that is a derivative of benzylpiperazine . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-4-methylpiperazine-2-carboxylate” is represented by the InChI code1S/C14H20N2O2/c1-15-8-9-16 (13 (11-15)14 (17)18-2)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 . The molecular weight of the compound is 248.32 .

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

- Compounds similar to Methyl 1-benzyl-4-methylpiperazine-2-carboxylate, such as Hoechst 33258, which contains a piperazine derivative, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are widely used in fluorescent DNA staining due to their ability to penetrate cells, making them valuable in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Supramolecular Chemistry

- Benzylpiperazine derivatives, which share a structural similarity with Methyl 1-benzyl-4-methylpiperazine-2-carboxylate, find applications in supramolecular chemistry. These compounds, such as benzene-1,3,5-tricarboxamide (BTA) derivatives, are used in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. The versatility and adaptability of these compounds make them suitable for a range of scientific applications (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Agents

- Certain monoterpenes, such as p-Cymene, which could be structurally related to Methyl 1-benzyl-4-methylpiperazine-2-carboxylate through synthetic modifications, exhibit a range of biological activities including antimicrobial effects. These compounds are investigated for their potential to address the urgent need for new substances with antimicrobial properties, highlighting the importance of exploring similar structures for biomedical applications (Marchese et al., 2017).

Biopolymer Modification

- Research on the chemical modification of biopolymers, such as xylan, involves the use of piperazine derivatives for creating biopolymer ethers and esters with specific properties. These modifications can enhance the functionality of biopolymers, making them suitable for applications in drug delivery and as antimicrobial agents. This suggests potential research avenues for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate in modifying biopolymers to achieve desired properties (Petzold-Welcke et al., 2014).

Mécanisme D'action

Target of Action

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is a complex organic compound with a molecular weight of 248.32 A closely related compound, methylbenzylpiperazine, is known to have stimulant effects .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other piperazine derivatives .

Pharmacokinetics

It is known that the compound is a yellow to brown sticky oil to semi-solid at room temperature , which may influence its bioavailability.

Result of Action

It is known that the effects of methylbenzylpiperazine, a closely related compound, are very similar to those of benzylpiperazine (bzp), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

methyl 1-benzyl-4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-8-9-16(13(11-15)14(17)18-2)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZITNFZYUECFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-4-methylpiperazine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)

![2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B3145119.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)

![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)